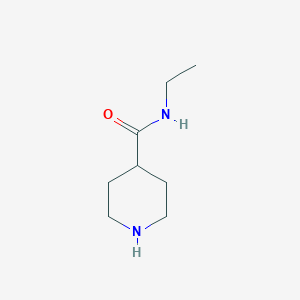

N-ethylpiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-10-8(11)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFMXQYAYHXUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544580 | |

| Record name | N-Ethylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-65-7 | |

| Record name | N-Ethylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: N-ethylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of N-ethylpiperidine-4-carboxamide, a piperidine derivative of interest in chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes generalized protocols and methodologies applicable to the synthesis and characterization of similar N-alkyl-piperidine-4-carboxamides.

Core Properties and Data

This compound is a heterocyclic organic compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1903-65-7 | [1][2] |

| Molecular Formula | C₈H₁₆N₂O | [1][2] |

| Molecular Weight | 156.23 g/mol | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general and representative method for the synthesis of N-alkyl-piperidine-4-carboxamides can be described. This typically involves the amidation of a piperidine-4-carboxylic acid derivative.

General Experimental Protocol: Synthesis of N-alkyl-piperidine-4-carboxamides

This protocol outlines a common synthetic route for the preparation of N-alkyl-piperidine-4-carboxamides, which can be adapted for the synthesis of this compound.

Materials:

-

Piperidine-4-carboxylic acid or its ester derivative (e.g., ethyl piperidine-4-carboxylate)

-

Ethylamine (or other primary amine)

-

A suitable coupling agent (e.g., DCC, EDC with HOBt) or conversion to an acid chloride (e.g., using thionyl chloride)

-

Anhydrous solvent (e.g., dichloromethane, DMF)

-

Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

Activation of the Carboxylic Acid: If starting from piperidine-4-carboxylic acid, it is typically activated to facilitate amide bond formation. This can be achieved by:

-

Acid Chloride Formation: Reacting the carboxylic acid with thionyl chloride or oxalyl chloride in an inert solvent.

-

In-situ Coupling: Using a peptide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

-

-

Amidation: The activated carboxylic acid derivative is then reacted with ethylamine. The reaction is typically carried out in an anhydrous aprotic solvent at room temperature or with gentle heating. A non-nucleophilic base is often added to neutralize any acid formed during the reaction.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is worked up to remove byproducts and unreacted starting materials. This may involve washing with aqueous solutions, extraction with an organic solvent, and drying of the organic phase. The crude product is then purified, commonly by column chromatography or recrystallization, to yield the desired this compound.

General Protocol: Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the molecular structure. The proton NMR spectrum of piperidine derivatives typically shows characteristic signals for the piperidine ring protons and the protons of the N-ethyl and carboxamide groups.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Key absorbances would be expected for the N-H and C=O stretching of the amide group.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or the signaling pathways associated with this compound. Research on other piperidine-4-carboxamide derivatives suggests a wide range of potential pharmacological applications, including roles as enzyme inhibitors and receptor ligands.[4][5][6] For instance, some derivatives have been investigated as calpain inhibitors with anticonvulsive properties, while others have been explored as antihypertensive agents by acting as T-type Ca²⁺ channel blockers.[4][7]

Due to the absence of specific biological data for this compound, no signaling pathway diagrams can be provided at this time.

Visualizations

As no specific experimental workflows or signaling pathways for this compound are documented, a generalized workflow for the synthesis of N-alkyl-piperidine-4-carboxamides is presented below.

Caption: Generalized synthetic workflow for N-alkyl-piperidine-4-carboxamides.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. ijrpc.com [ijrpc.com]

- 4. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Piperidine-4-Carboxamide Core: A Versatile Scaffold in Drug Discovery

Introduction

The piperidine-4-carboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile core for the design and development of a wide array of therapeutic agents. Its inherent drug-like properties, including a three-dimensional conformation that allows for precise orientation of substituents, make it an attractive starting point for targeting various biological macromolecules. This technical guide provides a comprehensive overview of the piperidine-4-carboxamide core, with a specific focus on N-ethylpiperidine-4-carboxamide (CAS Number: 1903-65-7) as a representative example. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and broad-ranging pharmacological potential.

This compound: A Profile

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1903-65-7 | [1] |

| Molecular Formula | C₈H₁₆N₂O | [1] |

| Molecular Weight | 156.23 g/mol | [1] |

Synthesis of Piperidine-4-Carboxamide Derivatives

The synthesis of piperidine-4-carboxamide derivatives can be achieved through various synthetic routes. A common and straightforward approach involves the amidation of a piperidine-4-carboxylic acid derivative.

Experimental Protocol: General Synthesis of N-substituted Piperidine-4-carboxamides

A general method for the synthesis of N-substituted piperidine-4-carboxamides involves the coupling of a commercially available or synthesized piperidine-4-carboxylic acid with a primary or secondary amine.

-

Step 1: Activation of the Carboxylic Acid: Piperidine-4-carboxylic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt), is added to activate the carboxylic acid.

-

Step 2: Amine Coupling: The desired amine (e.g., ethylamine for the synthesis of this compound) is added to the reaction mixture, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

-

Step 3: Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is subjected to an aqueous work-up to remove the coupling reagents and other water-soluble byproducts.

-

Step 4: Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-substituted piperidine-4-carboxamide.

Pharmacological Significance and Biological Activities

The piperidine-4-carboxamide scaffold has been identified as a key pharmacophore in a multitude of biologically active compounds, demonstrating a wide range of therapeutic potential. The versatility of this core allows for the introduction of various substituents at the piperidine nitrogen (N1) and the carboxamide nitrogen, leading to compounds with diverse pharmacological profiles.

Table 2: Representative Biological Activities of Piperidine-4-Carboxamide Derivatives

| Derivative Class | Biological Target/Activity | Example Data | Reference(s) |

| N-Arylalkyl Piperidine-4-carboxamides | Opioid Receptor Agonists | Potent analgesic activity | [2] |

| N-Substituted Piperidine-4-carboxamides | Dopamine D3 Receptor Ligands | High affinity and selectivity | [3] |

| N-Benzylpiperidine-4-carboxamides | Sigma-1 Receptor Ligands | High affinity (Ki in nM range) | [4] |

| 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamides | T-type Ca²⁺ Channel Blockers | Antihypertensive effects | [5] |

| Piperidine-4-carboxamide Derivatives | Dopamine Reuptake Inhibitors | Potential for treating CNS disorders | [6] |

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity Determination

To determine the binding affinity of a piperidine-4-carboxamide derivative to a specific receptor (e.g., opioid, dopamine, or sigma receptors), a radioligand binding assay is commonly employed.

-

Materials:

-

Cell membranes expressing the target receptor.

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-DAMGO for μ-opioid receptors).

-

The unlabeled test compound (piperidine-4-carboxamide derivative).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate additives).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Incubation: In a series of tubes, a fixed concentration of the radioligand and cell membranes are incubated with increasing concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Potential Signaling Pathways

Given the documented activity of piperidine-4-carboxamide derivatives at G-protein coupled receptors (GPCRs) such as opioid and dopamine receptors, a hypothetical signaling pathway can be illustrated. Activation of these receptors by a ligand typically initiates a cascade of intracellular events.

The piperidine-4-carboxamide core represents a highly valuable and versatile scaffold in the field of drug discovery. While specific data on this compound is limited, the extensive research on its derivatives highlights the immense potential of this chemical class. The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents for a wide range of therapeutic targets. This technical guide provides a foundational understanding of the chemistry and pharmacology of the piperidine-4-carboxamide core, intended to aid researchers in the design and development of novel therapeutics based on this promising scaffold. Further investigation into the specific biological activities of simpler derivatives like this compound could provide valuable insights into the fundamental structure-activity relationships of this important class of compounds.

References

- 1. scbt.com [scbt.com]

- 2. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

"N-ethylpiperidine-4-carboxamide" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed potential synthesis protocol, and a discussion of the potential biological significance of N-ethylpiperidine-4-carboxamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Molecular Data

The fundamental molecular information for this compound is summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C8H16N2O | [1] |

| Molecular Weight | 156.23 g/mol | [1] |

| CAS Number | 1903-65-7 | [1] |

Experimental Protocols: Synthesis of this compound

Step 1: Amidation of Ethyl Isonipecotate

This step involves the conversion of the ester group of ethyl isonipecotate to a primary amide.

-

Materials:

-

Ethyl isonipecotate

-

Ammonia (7N solution in methanol)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Pressure vessel (if heating is required)

-

Rotary evaporator

-

-

Procedure:

-

In a suitable round-bottom flask, dissolve ethyl isonipecotate in methanol.

-

To this solution, add a 7N solution of ammonia in methanol in excess.

-

Seal the flask and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated in a sealed pressure vessel.

-

Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

-

The resulting crude piperidine-4-carboxamide can be purified by recrystallization or column chromatography.

-

Step 2: N-Ethylation of Piperidine-4-carboxamide

This step introduces the ethyl group onto the nitrogen atom of the piperidine ring.

-

Materials:

-

Piperidine-4-carboxamide (from Step 1)

-

Ethyl iodide or ethyl bromide

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Standard work-up and purification equipment

-

-

Procedure:

-

In a round-bottom flask, dissolve piperidine-4-carboxamide in the chosen solvent (e.g., acetonitrile).

-

Add a suitable base, such as potassium carbonate, to the solution.

-

While stirring, add ethyl iodide or ethyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir until the reaction is complete, as monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel to yield the pure compound.

-

Biological Significance and Potential Applications

Specific biological targets and signaling pathways for this compound have not been explicitly identified in the reviewed scientific literature. However, the piperidine-4-carboxamide scaffold is a well-recognized pharmacophore present in a multitude of biologically active molecules. This suggests that this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a range of therapeutic areas.

Derivatives of piperidine-4-carboxamide have been investigated for their activity as:

-

Cholinesterase Inhibitors: For the potential treatment of Alzheimer's disease[2].

-

Antimalarial Agents: By targeting the Plasmodium falciparum proteasome[3][4].

-

Secretory Glutaminyl Cyclase (sQC) Inhibitors: A potential therapeutic strategy for Alzheimer's disease[5].

-

Dopamine D3 Receptor Ligands: With potential applications in treating neuropsychiatric disorders[6][7].

-

Sigma-1 (σ1) Receptor Ligands: Implicated in various central nervous system disorders[8][9][10].

-

Carbonic Anhydrase Inhibitors: Investigated for their potential in cancer therapy[1].

-

Soluble Epoxide Hydrolase Inhibitors: With potential applications in cardiovascular and inflammatory diseases[11].

Given the diverse biological activities of its structural analogs, this compound represents a promising starting point for the synthesis of novel therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Mandatory Visualization

Due to the lack of specific information on signaling pathways directly involving this compound in the scientific literature, a diagram for a signaling pathway, experimental workflow, or logical relationship cannot be provided at this time. Further experimental investigation is required to identify the specific biological interactions of this compound to enable such a visualization.

To illustrate a potential synthetic workflow based on the described protocol, the following diagram is provided.

Caption: A potential two-step synthetic workflow for this compound.

References

- 1. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-amino-N-ethylpiperidine-1-carboxamide|CAS 675112-80-8 [benchchem.com]

- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ricerca.uniba.it [ricerca.uniba.it]

- 10. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-ethylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylpiperidine-4-carboxamide is a derivative of the piperidine scaffold, a ubiquitous structural motif in medicinal chemistry. Piperidine-containing compounds are integral to the development of a wide array of pharmaceuticals due to their favorable pharmacokinetic properties and their ability to interact with a variety of biological targets. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential biological significance within the broader class of piperidine-4-carboxamide derivatives.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1903-65-7[1] |

| Molecular Formula | C8H16N2O[1] |

| Synonyms | 1-ethylpiperidine-4-carboxamide, N-ethyl-4-piperidinecarboxamide, piperidine-4-carboxylic acid ethylamide |

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 156.23 g/mol | PubChem |

| Exact Mass | 156.126263138 Da | PubChem |

| XLogP3-AA (LogP) | 0 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 46.3 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

Experimental Protocols

Representative Synthesis of this compound

Reaction Scheme:

Materials:

-

Piperidine-4-carboxylic acid

-

Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a salt)

-

Coupling agent (e.g., HATU, EDC with HOBt)

-

Organic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Solvents for work-up and purification (e.g., Ethyl acetate, saturated sodium bicarbonate solution, brine)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

To a solution of piperidine-4-carboxylic acid in anhydrous DMF, add the organic base (DIPEA, 2-3 equivalents).

-

Add the coupling agent (e.g., HATU, 1.1 equivalents) to the mixture and stir at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Slowly add ethylamine (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Potential Biological Activity and Signaling Pathways

The broader class of piperidine-4-carboxamide derivatives has been investigated for a range of biological activities, with several studies identifying them as potent enzyme inhibitors. A notable target for this class of compounds is DNA gyrase , an essential bacterial enzyme that introduces negative supercoils into DNA, which is critical for DNA replication and transcription. Inhibition of DNA gyrase leads to bacterial cell death, making it an attractive target for the development of novel antibiotics.

The diagram below illustrates the proposed mechanism of action for piperidine-4-carboxamide derivatives as DNA gyrase inhibitors.

References

An In-depth Technical Guide on the Potential Mechanism of Action of N-ethylpiperidine-4-carboxamide and its Derivatives

Disclaimer: There is currently a lack of specific research data on the mechanism of action for N-ethylpiperidine-4-carboxamide. This guide synthesizes findings on the broader class of piperidine-4-carboxamide derivatives to infer potential biological targets and mechanisms. The information presented herein is intended for researchers, scientists, and drug development professionals.

Potential Biological Targets and Mechanisms of Action

Based on the activities of structurally related compounds, this compound could potentially act on the following targets:

-

Secretory Glutaminyl Cyclase (sQC): A novel piperidine-4-carboxamide derivative has been identified as an inhibitor of secretory glutaminyl cyclase (sQC), an enzyme involved in the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) peptides in Alzheimer's disease.[3] Inhibition of sQC is a potential therapeutic strategy to reduce the formation of these pathogenic peptides.[3][4]

-

Dopamine Receptors: Various N-substituted piperidine-4-carboxamide derivatives have been investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[5] These receptors are crucial in regulating mood, cognition, and motor control, and are important targets for antipsychotic and anti-Parkinsonian drugs.

-

Serotonin Receptors: The piperidine moiety is a common feature in ligands for serotonin (5-HT) receptors. Specifically, derivatives have been explored as antagonists of the 5-HT2A receptor, a target for atypical antipsychotics, and as modulators of the 5-HT2C receptor.[6]

-

Sigma Receptors: Piperidine-based structures are known to interact with sigma-1 (σ1) and sigma-2 (σ2) receptors.[7][8] These receptors are implicated in a variety of cellular functions and are being investigated as targets for neurological and psychiatric disorders.

Quantitative Data for Piperidine-4-carboxamide Derivatives

The following tables summarize quantitative data for various piperidine-4-carboxamide derivatives, illustrating their activity at different biological targets. It is crucial to note that these data are for related compounds and not for this compound itself.

| Compound Class | Target | Assay Type | Value | Reference |

| Piperidine-4-carboxamide derivative (Cpd-41) | Secretory Glutaminyl Cyclase (sQC) | Inhibition Assay | IC50 = 34 µM | [3] |

| Benzimidazole-6-carboxamide derivatives | Secretory Glutaminyl Cyclase (sQC) | Inhibition Assay | IC50 = 4-40 µM | [4] |

| Compound Class | Receptor Subtype | Binding Affinity (Ki) | Reference |

| N-substituted piperidine derivatives | Dopamine D2/D3 | Varies with substitution | [5] |

| Arylalkyl/arylalkylsulfonyl piperidine derivatives | Sigma-1 (σ1) | 0.96 nM (for a high-affinity analog) | |

| Arylalkyl/arylalkylsulfonyl piperidine derivatives | Sigma-2 (σ2) | 91.8 nM (for the same high-affinity σ1 analog) |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate the evaluation of potential activities of this compound.

1. Secretory Glutaminyl Cyclase (sQC) Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory activity of a compound against sQC.

-

Principle: The assay relies on a fluorogenic substrate, L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC), which is converted by sQC to a pyroglutamate derivative. A coupling enzyme, pyroglutamyl aminopeptidase, then cleaves the pyroglutamate, releasing the fluorescent AMC molecule. The fluorescence intensity is proportional to the enzyme activity.[9][10]

-

Materials:

-

Human recombinant sQC enzyme.

-

Gln-AMC substrate.

-

Pyroglutamyl aminopeptidase.

-

Assay buffer (e.g., 25 mM HEPES, pH 7.0).

-

Test compound (this compound).

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In each well of the microplate, add the sQC enzyme, the test compound dilution, and the auxiliary enzyme.

-

Initiate the reaction by adding the Gln-AMC substrate.

-

Incubate the plate at 37°C for a specified time.

-

Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[10]

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Radioligand Binding Assay for Dopamine D2/D3 and Sigma-1 Receptors

This assay measures the affinity of a compound for a specific receptor.

-

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). A non-radiolabeled test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).[11][12]

-

Materials:

-

Cell membranes expressing the human dopamine D2, D3, or sigma-1 receptor.

-

Radioligand (e.g., [³H]-Spiperone for D2/D3, --INVALID-LINK---Pentazocine for sigma-1).[11][13]

-

Non-specific binding determinant (e.g., Haloperidol).[11][13]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).[12]

-

Test compound (this compound).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In assay tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding determinant.

-

Incubate at a specified temperature and time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

3. 5-HT2A Receptor Functional Assay (Calcium Flux)

This assay determines if a compound acts as an agonist or antagonist at the 5-HT2A receptor.

-

Principle: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium concentration. This assay uses a calcium-sensitive fluorescent dye that increases its fluorescence upon binding to calcium.[14][15]

-

Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[6]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

5-HT (serotonin) as a reference agonist.

-

Known 5-HT2A antagonist as a positive control.

-

Test compound (this compound).

-

Assay buffer.

-

Fluorescence plate reader with an injection system.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye.

-

To test for antagonist activity, pre-incubate the cells with various concentrations of the test compound.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a known concentration of 5-HT (typically EC80) to stimulate the receptor and record the change in fluorescence over time.

-

The peak fluorescence response is proportional to the intracellular calcium concentration.

-

For antagonist testing, plot the inhibition of the 5-HT response against the log concentration of the test compound to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway for Gq-Coupled Receptors (e.g., 5-HT2A)

Caption: Gq-coupled receptor signaling cascade.

Signaling Pathway for Gi-Coupled Receptors (e.g., Dopamine D2)

Caption: Gi-coupled receptor signaling cascade.

Experimental Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of benzimidazole-6-carboxamide based inhibitors of secretory glutaminyl cyclase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in silico determination of glutaminyl cyclase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. benchchem.com [benchchem.com]

- 15. innoprot.com [innoprot.com]

The Piperidine-4-Carboxamide Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of N-ethylpiperidine-4-carboxamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine-4-carboxamide moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds. This compound (CAS: 1903-65-7) represents a simple yet elegant embodiment of this core, featuring a piperidine ring substituted at the 4-position with an N-ethyl carboxamide group. While direct and extensive biological data for this compound itself is limited in publicly available literature, its structural framework is central to numerous derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide will delve into the significant biological activities associated with the broader class of piperidine-4-carboxamide derivatives, highlighting the therapeutic potential of this versatile chemical scaffold. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this important pharmacophore.

Biological Activities of Piperidine-4-Carboxamide Derivatives

Derivatives of the piperidine-4-carboxamide core have been synthesized and evaluated for a diverse array of biological targets, underscoring the scaffold's adaptability in engaging with various receptor and enzyme systems. The following sections summarize the key therapeutic areas where these derivatives have shown significant promise.

Central Nervous System (CNS) Activity

The piperidine-4-carboxamide scaffold has been extensively explored for its potential to modulate CNS targets, including dopamine and sigma receptors.

Dopamine Receptor Ligands:

A significant body of research has focused on developing piperidine-4-carboxamide derivatives as ligands for dopamine D2 and D3 receptors, which are implicated in various neuropsychiatric disorders.[1][2][3][4] Modifications to the N-1 position of the piperidine ring and the amide nitrogen have yielded compounds with high affinity and selectivity for these receptors.[1][2][3] For instance, N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]- and N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide have been identified as high-affinity D3 ligands.[1]

Sigma Receptor Ligands:

The sigma-1 (σ1) receptor is a chaperone protein in the endoplasmic reticulum that has emerged as a promising target for neurodegenerative diseases and psychiatric conditions.[5] A number of N-benzylpiperidine-4-carboxamide derivatives have been shown to be potent sigma-1 receptor ligands.[6] For example, a tetrahydroquinoline derivative with a 4-chlorobenzyl moiety on the piperidine nitrogen exhibited very high σ1 affinity (Ki = 3.7 nM) and excellent selectivity over the σ2 receptor.[6]

Cholinesterase Inhibition and Alzheimer's Disease

In the quest for effective treatments for Alzheimer's disease, several N-benzylpiperidine carboxamide derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8][9] One study reported that replacing the ester linkage in a lead compound with a more stable amide linker resulted in potent AChE inhibitors, with the most active analog having an IC50 value of 0.41 µM.[8] Another series of N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives also demonstrated promising AChE and BuChE inhibitory activity.[9]

Antimicrobial and Antiparasitic Activity

The versatility of the piperidine-4-carboxamide scaffold extends to infectious diseases.

Antibacterial Agents:

Derivatives of piperidine-4-carboxamide have been investigated for their antibacterial properties.[10] One study reported on sulfonamide and amide derivatives that showed a diverse antimicrobial profile against a range of Gram-positive and Gram-negative bacteria.[10] More recently, piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[11]

Antimalarial Agents:

In the fight against malaria, piperidine carboxamide derivatives have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating efficacy in mouse models.[7]

Other Therapeutic Areas

The biological activities of piperidine-4-carboxamide derivatives also encompass:

-

Analgesic Activity: Some derivatives have shown potential to relieve pain in animal models.[10]

-

Anti-angiogenic and DNA Cleavage Activity: Certain N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have exhibited anti-angiogenic and DNA cleavage properties, suggesting potential as anticancer agents.

-

Serotonin and Norepinephrine Reuptake Inhibition: The 4-benzylpiperidine carboxamide scaffold has been explored for its ability to inhibit serotonin and norepinephrine reuptake, with some derivatives also showing activity at the dopamine transporter.

Quantitative Data on Piperidine-4-Carboxamide Derivatives

The following tables summarize the quantitative biological activity data for selected derivatives of the piperidine-4-carboxamide scaffold.

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of Selected Piperidine-4-Carboxamide Derivatives [6]

| Compound | R (Substitution on Piperidine Nitrogen) | R' (Substitution on Amide Nitrogen) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| 2k | 4-Chlorobenzyl | Tetrahydroquinoline | 3.7 | 1300 | 351 |

| 1b | 4-Chlorobenzyl | Benzyl | 12.9 | >1000 | >77.5 |

Table 2: Dopamine D3 and D2 Receptor Binding Affinities of Selected Arylpiperazinylbutyl-Arylcarboxamide Derivatives [1]

| Compound | Ar (Aryl on Piperazine) | Ar' (Aryl on Carboxamide) | D3 Ki (nM) | D2 Ki (nM) |

| 19 | 2,3-Dichlorophenyl | 3-Methoxyphenyl | 0.13 | 11.5 |

| 27 | 2,3-Dimethylphenyl | 3-Methoxyphenyl | 0.25 | 10.7 |

| 41 | 2,3-Dichlorophenyl | 7-Methoxy-2-benzofuranyl | 0.38 | 2.0 |

Table 3: Cholinesterase Inhibitory Activity of Selected N-Benzylpiperidine Carboxamide Derivatives [8]

| Compound | Ar (Aryl on Carboxamide) | AChE IC50 (µM) | BuChE IC50 (µM) |

| 28 | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 | >40 |

| 20 | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 | >40 |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the biological evaluation of piperidine-4-carboxamide derivatives.

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.

Protocol for Sigma Receptor Binding Assay: [6]

-

Tissue Preparation: Guinea pig brain cortices are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Incubation: The homogenate is incubated with a radioligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol for Dopamine Receptor Binding Assay: [1]

-

Cell Culture: HEK-293 cells stably expressing human D2 or D3 receptors are used.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated with a suitable radioligand (e.g., [³H]-spiperone) and the test compounds.

-

Separation and Detection: Similar to the sigma receptor assay, bound radioactivity is separated by filtration and quantified.

-

Data Analysis: IC50 and Ki values are determined as described above.

Enzyme Inhibition Assays

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): [8]

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE are used.

-

Reaction: The assay is performed in a 96-well plate. The test compound is pre-incubated with the enzyme.

-

Substrate Addition: The reaction is initiated by adding acetylthiocholine. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.

-

Data Analysis: The rate of the reaction is calculated, and the IC50 value for the test compound is determined.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of piperidine-4-carboxamide derivatives.

Conclusion

The this compound structure is a cornerstone of the broader piperidine-4-carboxamide chemical class, a scaffold that has proven to be remarkably fruitful in the discovery of novel, biologically active compounds. While the parent molecule itself may be underexplored, the extensive research into its derivatives reveals a rich and diverse pharmacology. From modulating key neurotransmitter systems in the CNS to combating infectious diseases, the piperidine-4-carboxamide core offers a versatile and adaptable platform for the design of new therapeutic agents. The data and protocols summarized in this guide are intended to serve as a valuable resource for researchers, stimulating further investigation into this promising area of medicinal chemistry and ultimately contributing to the development of new and effective medicines.

References

- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Cyano-N-ethylpiperidine-1-carboxamide [benchchem.com]

- 4. N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BindingDB PrimarySearch_ki [bindingdb.org]

- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1126-09-6|Ethyl piperidine-4-carboxylate|BLD Pharm [bldpharm.com]

The Versatility of the N-ethylpiperidine-4-carboxamide Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-ethylpiperidine-4-carboxamide core is a significant structural motif that has emerged as a versatile scaffold in the design of novel therapeutic agents. While not typically a therapeutic agent in its own right, its favorable physicochemical properties and synthetic tractability have made it a valuable building block for developing potent and selective modulators of various biological targets. This technical guide explores the potential therapeutic applications of molecules incorporating this key moiety, with a focus on their roles in immunology, neuroscience, and oncology. We will delve into the mechanisms of action, present key preclinical data, and provide detailed experimental methodologies for the cited research.

Therapeutic Application I: Antagonism of Toll-Like Receptors 7 & 8 for Autoimmune Diseases

A prominent application of the this compound scaffold is in the development of antagonists for Toll-like receptors 7 (TLR7) and 8 (TLR8). These receptors are key components of the innate immune system, and their aberrant activation is implicated in the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and lupus nephritis.[1][2]

Mechanism of Action

Compounds incorporating the this compound moiety have been integrated into larger quinoline-based structures. These molecules are designed to act as potent and selective inhibitors of TLR7 and TLR8.[2] By blocking the signaling pathways initiated by these receptors, the compounds can suppress the overproduction of inflammatory cytokines and interferons that drive the autoimmune response in diseases like SLE.[1]

Quantitative Data: TLR7/8 Antagonist Potency

The following table summarizes the in vitro potency of a representative compound, ER-899742, which contains the this compound core. The data is derived from cell-based reporter assays designed to measure the inhibition of TLR activation.

| Compound ID | Target | Assay Type | Species | EC50 (nM) |

| ER-899742 | TLR7 | Cell-based reporter | Human | 10 - 100 |

| ER-899742 | TLR8 | Cell-based reporter | Human | 1 - 10 |

| ER-899742 | TLR7 | Cell-based reporter | Mouse | 100 - 1000 |

Data synthesized from patent literature describing quinoline compounds as TLR7/8 inhibitors.[1][2]

Experimental Protocol: TLR7/8 Cell-Based Reporter Assay

This protocol outlines a typical method for screening compounds for TLR7 and TLR8 antagonist activity using a stable reporter cell line.

1. Cell Culture:

- HEK293 cells stably co-transfected with human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are used.

- Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., hygromycin B, puromycin) at 37°C in a 5% CO₂ incubator.

2. Compound Preparation:

- Test compounds, including reference antagonists, are dissolved in 100% DMSO to create 10 mM stock solutions.

- Serial dilutions are prepared in a 96-well plate, typically starting from 10 µM and performing 3-fold dilutions in assay medium (DMEM with 10% FBS).

3. Assay Procedure:

- Cells are harvested and seeded into 96-well assay plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

- The culture medium is removed, and 50 µL of the diluted compound solutions are added to the respective wells.

- The plate is incubated for 1 hour at 37°C.

- 50 µL of a TLR7 agonist (e.g., R848) or TLR8 agonist (e.g., CL075) is added to each well at a final concentration equivalent to its EC80 value (pre-determined).

- The plate is incubated for an additional 18-24 hours at 37°C.

4. Data Analysis:

- The supernatant is collected, and SEAP activity is measured using a chemiluminescent substrate (e.g., CSPD with Emerald II).

- Luminescence is read on a plate reader.

- The percentage of inhibition is calculated relative to vehicle-treated (0% inhibition) and agonist-only (100% activity) controls.

- EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations: TLR7/8 Signaling and Experimental Workflow

Therapeutic Application II: Positive Allosteric Modulation of Muscarinic Receptors for CNS Disorders

The this compound structure is also a critical component in the development of positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors (mAChRs).[3] Specifically, derivatives have been created that target the Gq/11-coupled M₁, M₃, and M₅ subtypes. These receptors are widely expressed in the central nervous system and are implicated in cognitive function, memory, and mood. Their modulation is a key strategy for treating schizophrenia, Alzheimer's disease, and other neurological disorders.

Mechanism of Action

Unlike orthosteric ligands that bind to the same site as the endogenous neurotransmitter (acetylcholine), PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change that increases the receptor's affinity for and/or efficacy of acetylcholine. Molecules like VU0488129, which contain the this compound core, potentiate the signaling of acetylcholine at M₁, M₃, and M₅ receptors without activating the receptor directly, offering a more nuanced and potentially safer pharmacological profile.[3]

Quantitative Data: mAChR Positive Allosteric Modulator Pharmacology

The table below presents key pharmacological data for representative mAChR PAMs built around the this compound scaffold.

| Compound ID | Receptor | Assay Type | Parameter | Value (nM) |

| VU0488129 | M₁ | IP1 Accumulation | EC₅₀ | 1,800 |

| M₃ | IP1 Accumulation | EC₅₀ | 2,300 | |

| M₅ | IP1 Accumulation | EC₅₀ | >10,000 | |

| ML380 | M₁ | IP1 Accumulation | EC₅₀ | 3,300 |

| M₃ | IP1 Accumulation | EC₅₀ | >10,000 | |

| M₅ | IP1 Accumulation | EC₅₀ | 230 |

Data sourced from a study on the structure-activity relationships of mAChR PAMs.[3]

Experimental Protocol: Inositol Monophosphate (IP1) Accumulation Assay

This protocol details the measurement of Gq/11-coupled receptor activation by quantifying the accumulation of the downstream second messenger, inositol monophosphate (IP1).

1. Cell Culture:

- CHO or HEK293 cells stably expressing the human M₁, M₃, or M₅ receptor are cultured in F-12 or DMEM medium, respectively, supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

2. Assay Procedure:

- Cells are harvested and seeded into 96-well white, solid-bottom plates at 40,000 cells/well and grown overnight.

- The growth medium is aspirated, and cells are washed with an assay buffer (e.g., HBSS with 20 mM HEPES, 10 mM LiCl).

- Cells are incubated with varying concentrations of the PAM test compound (prepared by serial dilution in assay buffer) for 30 minutes at 37°C.

- Acetylcholine (ACh) is then added at a pre-determined EC₂₀ concentration, and the plate is incubated for an additional 60 minutes at 37°C.

3. IP1 Detection:

- The reaction is stopped by adding the lysis reagents provided in a commercial HTRF (Homogeneous Time-Resolved Fluorescence) IP1 detection kit (e.g., from Cisbio).

- An IP1-d2 conjugate and an anti-IP1 cryptate conjugate are added to the lysate.

- The plate is incubated for 1 hour at room temperature, protected from light.

4. Data Analysis:

- The HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

- The ratio of the 665 nm to 620 nm signals is calculated and converted to IP1 concentration using a standard curve.

- EC₅₀ values for the PAMs are determined by plotting the IP1 concentration against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization: Gq/11 Signaling Pathway Modulation

Other Potential Therapeutic Applications

The utility of the this compound scaffold extends to other target classes, highlighting its versatility in medicinal chemistry.

-

Oncology: The core has been identified in patent literature describing inhibitors of Poly (ADP-ribose) polymerase (PARP), a class of enzymes critical for DNA repair.[4] PARP inhibitors have become a successful class of drugs for treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.

-

Neurodegenerative Diseases: In addition to mAChR modulation, this scaffold is part of larger molecules designed to inhibit cholesterol 24-hydroxylase (CH24H).[5] This enzyme is responsible for cholesterol elimination from the brain, and its inhibition is being explored as a therapeutic strategy for epilepsy and neurodegenerative conditions like Alzheimer's disease.[5]

Synthesis and Use as a Chemical Intermediate

The this compound moiety is typically not synthesized as the final product but rather used as a key intermediate that is coupled with other molecular fragments. For instance, in the synthesis of TLR7/8 inhibitors, it can be reacted with a functionalized quinoline core to yield the final active pharmaceutical ingredient.[2]

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP3057964A1 - Selectively substituted quinoline compounds - Google Patents [patents.google.com]

- 3. Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9187430B2 - Poly (ADP-ribose) polymerase inhibitor - Google Patents [patents.google.com]

- 5. US9643957B2 - Heterocyclic compounds having cholesterol 24-hydroxylase activity - Google Patents [patents.google.com]

The Discovery of N-Ethylpiperidine-4-Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-ethylpiperidine-4-carboxamide scaffold has emerged as a versatile and privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a diverse array of enzymes and receptors implicated in numerous disease states. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of key this compound derivatives, presenting a comprehensive resource for researchers engaged in the development of novel therapeutics.

Therapeutic Applications and Lead Compounds

This compound and its analogs have been investigated for a wide range of therapeutic applications, leading to the identification of potent lead compounds in several key areas:

-

Infectious Diseases: As potent inhibitors of bacterial DNA gyrase, these derivatives show promise in combating infections caused by Mycobacterium abscessus.

-

Neurodegenerative Disorders: By inhibiting acetylcholinesterase, certain derivatives are being explored as potential treatments for Alzheimer's disease.

-

Oncology: Derivatives targeting carbonic anhydrase and MALT1 protease are under investigation for their potential in cancer therapy.

-

Central Nervous System Disorders: As positive allosteric modulators of the serotonin 5-HT2C receptor, these compounds may offer new avenues for treating a variety of CNS conditions.

Quantitative Biological Data Summary

The following tables summarize the quantitative biological data for key this compound derivatives and related analogs, facilitating a comparative analysis of their potency and selectivity.

Table 1: Anti-Mycobacterium abscessus Activity

| Compound | Target | Assay | MIC (µM) | IC50 (µM) | Reference |

| 844 | DNA Gyrase | Whole-cell growth inhibition | 12.5 | - | [1] |

| 844-TFM | DNA Gyrase | Whole-cell growth inhibition | 1.5 | 1.5 | [1] |

| 9f | DNA Gyrase | Whole-cell growth inhibition | 12.5 | - | [1] |

Table 2: Acetylcholinesterase (AChE) Inhibition

| Compound | Target | IC50 (µM) | Reference |

| 5 | AChE | 0.03 ± 0.07 | [2] |

| 20 | AChE | 5.94 ± 1.08 | [2] |

| 28 | AChE | 0.41 ± 1.25 | [2] |

Table 3: Carbonic Anhydrase (CA) Inhibition

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| 6 | >10000 | 105.4 | 0.9 | 15.8 | |

| 11 | 856.3 | 25.7 | 5.4 | 8.1 | |

| 15 | >10000 | 89.2 | 9.8 | 12.4 | |

| 16 | >10000 | 123.5 | 0.8 | 25.4 | |

| 20 | 9852.1 | 154.2 | 0.9 | 18.7 | |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Table 4: MALT1 Protease Inhibition

| Compound | MALT1 Protease IC50 (µM) | Reference |

| 9 | 3.0 | |

| 13 | 2.1 | |

| MI-2 (Reference) | 7.8 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives

A general procedure for the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives involves a multi-step process starting from sulfanilamide and ethyl piperidine-4-carboxylate.

Step 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (3) To a solution of sulfanilamide (1) and ethyl piperidine-4-carboxylate (2) in dry acetonitrile, 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) are added. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield compound 3.

Step 2: Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid (4) Compound 3 is dissolved in a 3:1 mixture of ethanol and water, and lithium hydroxide (LiOH) is added. The mixture is stirred at room temperature for 12 hours. The ethanol is then removed under vacuum, and the aqueous residue is acidified with HCl. The resulting precipitate is filtered and dried to give compound 4.

Step 3: Amide Coupling to Yield Final Compounds (5-24) To a solution of carboxylic acid 4 in dry acetonitrile, the desired substituted piperazine or benzylamine is added, followed by EDCI and HOBt. The reaction is stirred at room temperature for 12 hours. The solvent is removed, and the crude product is purified by column chromatography to afford the final this compound derivatives.

Biological Assays

This assay measures the ability of compounds to inhibit the supercoiling activity of DNA gyrase.

-

Reaction Setup: The reaction mixture contains DNA gyrase assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, and 0.1 mg/mL bovine serum albumin), 1 mM ATP, relaxed pBR322 DNA, and the purified GyrA and GyrB subunits of DNA gyrase.

-

Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for 1 hour.

-

Termination: The reaction is stopped by the addition of a stop buffer containing SDS and bromophenol blue.

-

Analysis: The DNA products are resolved by electrophoresis on a 1% agarose gel. The gel is stained with ethidium bromide and visualized under UV light. The degree of supercoiling is assessed by the migration of the DNA bands.

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, and a solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.

-

Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution, the AChE enzyme solution, and the DTNB solution.

-

Pre-incubation: The plate is incubated for a short period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: The reaction is initiated by adding the ATCI solution.

-

Measurement: The absorbance at 412 nm is measured immediately and at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

This assay measures the proteolytic activity of MALT1 using a fluorogenic substrate.

-

Cell Stimulation (for endogenous MALT1): Jurkat T-cells are stimulated with PMA and ionomycin to activate MALT1.

-

Immunoprecipitation: MALT1 is immunoprecipitated from cell lysates using a specific antibody.

-

Reaction Setup: The immunoprecipitated MALT1 is incubated in a cleavage buffer containing the fluorogenic substrate Ac-LRSR-AMC.

-

Measurement: The release of the fluorescent AMC group is measured over time using a fluorescence plate reader (excitation at 360 nm, emission at 460 nm). The rate of fluorescence increase is proportional to MALT1 activity.

This is a colorimetric assay based on the esterase activity of CA.

-

Reaction Mixture: In a 96-well plate, add assay buffer (e.g., Tris-HCl), the CA enzyme solution, and the test compound.

-

Pre-incubation: The plate is incubated to allow for enzyme-inhibitor binding.

-

Reaction Initiation: The reaction is started by adding the substrate, p-nitrophenyl acetate (p-NPA).

-

Measurement: The formation of the yellow product, p-nitrophenol, is monitored by measuring the absorbance at 405 nm in kinetic mode.

This cell-based assay measures the activation of the Gq-coupled 5-HT2C receptor by detecting changes in intracellular calcium levels.

-

Cell Culture: A cell line stably expressing the human 5-HT2C receptor is used.

-

Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound (as a potential positive allosteric modulator) and a sub-maximal concentration of the agonist serotonin are added to the cells.

-

Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

Visualizing the Mechanisms of Action and Experimental Processes

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and the workflows of the experimental assays.

References

An In-Depth Technical Guide to N-ethylpiperidine-4-carboxamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylpiperidine-4-carboxamide is a chemical compound belonging to the piperidine class, a ubiquitous scaffold in medicinal chemistry. While information on the core molecule itself is limited in publicly available literature, its structural motif forms the basis for a wide array of derivatives that have been investigated for various therapeutic applications. This technical guide provides a comprehensive review of the available literature on the synthesis, chemical properties, and pharmacological activities of this compound and its closely related analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1903-65-7 | [1] |

| Molecular Formula | C₈H₁₆N₂O | [1] |

| Molecular Weight | 156.23 g/mol | [1] |

Synthesis of this compound and Derivatives

A common approach involves the amidation of a piperidine-4-carboxylic acid derivative. For instance, a general method for preparing N-substituted ethyl 4-piperidinecarboxylate compounds involves a one-step cyclization reaction of a compound with an active methano group and an N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride[2].

A plausible synthetic route to this compound could involve the reaction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with ethylamine. This would be a standard amidation reaction, likely requiring a catalyst and appropriate solvent and temperature conditions.

The synthesis of various derivatives often starts from a common piperidine-4-carboxylate intermediate, which is then modified at the piperidine nitrogen and the carboxamide group. For example, a patent describes the synthesis of N-benzyl-4-piperidinecarboxaldehyde starting from 4-piperidinecarboxylic acid, which undergoes esterification, N-alkylation, hydrolysis, acylation, dehydration, and reduction[3].

A general workflow for the synthesis of piperidine-4-carboxamide derivatives can be visualized as follows:

Caption: General synthetic workflow for piperidine-4-carboxamide derivatives.

Pharmacological Activities of this compound Derivatives

The piperidine-4-carboxamide scaffold is a versatile pharmacophore, and its derivatives have been explored for a range of biological activities. The following sections summarize the key findings for various therapeutic targets.

Sigma-1 (σ1) Receptor Ligands

A series of N-substituted piperidine-4-carboxamide derivatives have been synthesized and evaluated for their binding affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a variety of neurological disorders.

| Compound | Modification | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| Analog 1 | N-benzyl, N'-benzyl | - | - | - |

| Analog 2 | N-(4-chlorobenzyl), N'-cyclohexylmethyl | 13.5 | 1180 | 87 |

| Analog 3 | N-(4-chlorobenzyl), N'-(1,2,3,4-tetrahydronaphthalen-1-yl) | 3.7 | 1300 | 351 |

Data extracted from a study on new piperidine-4-carboxamide derivatives as effective sigma-1-ligands.

The study highlights that substitution on the amide nitrogen with bulky, lipophilic groups can significantly enhance σ1 receptor affinity and selectivity.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

A detailed protocol for determining the binding affinity of compounds to sigma receptors typically involves the following steps:

-

Tissue Preparation: Guinea pig brain (for σ1) and rat liver (for σ2) are homogenized in a sucrose buffer. The homogenate is then centrifuged to obtain a crude membrane preparation.

-

Incubation: The membrane preparation is incubated with a radioligand (e.g., --INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2) and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Analgesics

Derivatives of 4-anilidopiperidine, which share the piperidine core, have been extensively studied as potent analgesics, with some compounds being analogs of fentanyl.

| Compound | Modification | Analgesic Potency (vs. Morphine) |

| Carfentanil | N-(1-oxopropyl)-N-phenyl-4-methoxycarbonyl | Potent μ-opioid agonist |

| Desmethyl Carfentanil | N-(1-oxopropyl)-N-phenyl-4-carboxy | Precursor for radiolabeled tracers |

Information based on studies of 4-anilidopiperidine derivatives.

The synthesis of these potent analgesics often involves the use of 4-carboxy-4-anilidopiperidine esters and acids as key intermediates.

Acetylcholinesterase (AChE) Inhibitors

Novel N-benzylpiperidine carboxamide derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

| Compound | IC50 (AChE) (nM) |

| Derivative 21 | 0.56 |

Data from a study on novel piperidine derivatives as anti-acetylcholinesterase agents.

This particular derivative showed an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE) and increased acetylcholine levels in the brains of rats.

Signaling Pathways

The specific signaling pathways modulated by this compound itself are not documented. However, based on the activities of its derivatives, several pathways can be inferred.

For derivatives acting as sigma-1 receptor ligands , the downstream signaling could involve the modulation of various ion channels (including K+, Na+, Ca2+, and SK channels), G-protein coupled receptors, and intracellular signaling molecules like protein kinase C. The sigma-1 receptor is known to translocate from the mitochondria-associated endoplasmic reticulum membrane to the plasma membrane upon ligand stimulation, where it can interact with and modulate the function of other proteins.

Caption: Postulated signaling pathway for sigma-1 receptor ligands.

For derivatives acting as opioid receptor agonists , the signaling pathway would involve the activation of Gi/o-coupled opioid receptors, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, producing an analgesic effect.

Caption: Simplified signaling pathway for opioid receptor agonists.

Conclusion

This compound serves as a foundational structure for a diverse range of pharmacologically active compounds. While the specific biological profile of the parent molecule remains to be fully elucidated in the public domain, the extensive research on its derivatives underscores the importance of the piperidine-4-carboxamide scaffold in modern drug discovery. The versatility of this core allows for chemical modifications that can be tailored to achieve high affinity and selectivity for various biological targets, including GPCRs and enzymes. This technical guide provides a summary of the current knowledge and is intended to facilitate further research and development in this promising area of medicinal chemistry. Future investigations into the specific properties of this compound are warranted to fully understand its potential as a therapeutic agent or as a key intermediate in the synthesis of novel drugs.

References

An In-depth Technical Guide to the Safety and Handling of N-ethylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for N-ethylpiperidine-4-carboxamide (CAS No. 1903-65-7). For many specific physical and toxicological properties, data is currently unavailable. Therefore, this guide also draws upon information from structurally similar piperidine derivatives to provide a comprehensive overview of potential hazards and necessary precautions. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and a thorough risk assessment.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | N-Ethyl-4-piperidinecarboxamide, piperidine-4-carboxylic acid ethylamide, N-ethyl-piperidine-4-carboxamide, 4-Piperidinecarboxamide, N-ethyl-[1] |

| CAS Number | 1903-65-7[2] |

| Molecular Formula | C₈H₁₆N₂O[2] |

| Molecular Weight | 156.23 g/mol [2] |

| Chemical Structure | (A diagram would be placed here in a formal whitepaper) |

Hazard Identification and Classification

Potential Hazards (based on related compounds):

-

Acute Oral Toxicity

-

Skin Corrosion/Irritation [3]

-

Serious Eye Damage/Irritation [3]

-

Respiratory Tract Irritation [3]

Physical and Chemical Properties

Quantitative physical and chemical data for this compound is limited. The following table summarizes the available information.

| Property | Value |

| Appearance | No data available |

| Odor | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

| Flash Point | No data available |

| Solubility | No data available |

| Vapor Pressure | No data available |

| Density | No data available |

Toxicological Information